[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol
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Overview
Description
[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol: is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the reaction of 4-pyrimidinecarboxaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the triazole ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the conversion of the hydroxymethyl group to a methyl group using hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]carboxylic acid.
Reduction: [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound has potential applications as a ligand in the study of enzyme mechanisms and receptor interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features are conducive to interactions with biological targets, making it a candidate for the development of antimicrobial, antiviral, and anticancer agents .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence enzymatic reactions and signal transduction pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)pyrimidine
- 4-Pyrimidinemethanol
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol stands out due to its combined pyrimidine and triazole rings, which provide a unique scaffold for chemical modifications. This dual-ring structure enhances its versatility in synthetic applications and its potential for biological activity.
Properties
IUPAC Name |
(3-pyrimidin-4-yl-1H-1,2,4-triazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c13-3-6-10-7(12-11-6)5-1-2-8-4-9-5/h1-2,4,13H,3H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHNUWSBCNZXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NNC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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